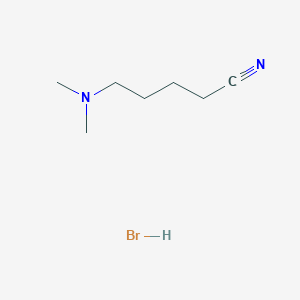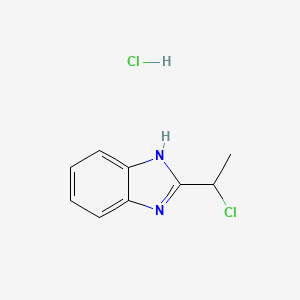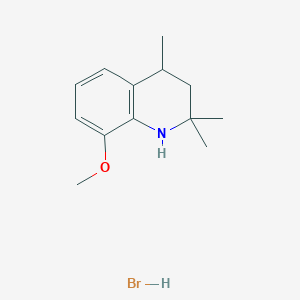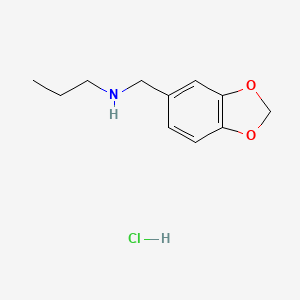![molecular formula C11H16Cl3N B6319717 Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 90389-10-9](/img/structure/B6319717.png)
Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N and a molecular weight of 268.61 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butyl group (four carbon aliphatic chain) attached to a nitrogen atom, which is further connected to a benzene ring substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Amines, including “this compound”, can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also react with acid chlorides to form amides .科学的研究の応用
Treatment and Environmental Impact
Wastewater Treatment in Pesticide Industry
The pesticide industry generates wastewater containing toxic pollutants, including 2,4-dichlorophenol and other related compounds. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds, achieving up to 80-90% removal efficiency. This treatment potentially creates high-quality effluent, emphasizing the critical need for experimental evaluation of process designs, efficiencies, or costs (Goodwin et al., 2018).
Environmental Behavior and Fate
Sorption to Soil and Organic Matter
Research focusing on 2,4-dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides shows their sorption behavior in the soil. Understanding the interaction with soil organic matter and iron oxides can inform about the environmental fate of such compounds, including those structurally related to Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride (Werner et al., 2012).
Degradation and Environmental Persistence
Studies on methyl tert-butyl ether (MTBE), a fuel additive, provide insights into the degradation processes applicable to structurally related chemicals. MTBE's decomposition in environmental settings, including via cold plasma reactors, sheds light on possible degradation pathways for related compounds, highlighting the versatility of degradation methods and their environmental implications (Hsieh et al., 2011).
Analytical and Detection Techniques
Environmental Analysis and Monitoring
The detection and quantification of environmental contaminants, including those structurally similar to this compound, are crucial for environmental monitoring and assessment. The development of sensitive analytical methods, including chromatography coupled with mass spectrometry, enables the tracking of such compounds in various matrices, informing on their environmental presence and fate (Teunissen et al., 2010).
Safety and Hazards
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13;/h4-5,7,14H,2-3,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXIQWFETARNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)
![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)



amine hydrochloride](/img/structure/B6319730.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)